Regioisomeric Identity: 3-Pyridyl vs. 4-Pyridyl Attachment Differentiation
The target compound bears the pyridin-3-ylmethylidene substituent, which is regioisomerically distinct from the commercially more common 4-pyridyl isomer (1-phenyl-3-(pyridin-4-ylmethylidene)indol-2-one, CAS 33546-08-6). These are non-interchangeable chemical entities with different CAS registries and chromatographic retention behavior. In the broader oxindole-kinase inhibitor literature, the 3-pyridyl attachment position has been shown to differentially influence kinase selectivity compared to 4-pyridyl substitution, as the nitrogen position alters hydrogen-bond acceptor geometry within the ATP-binding pocket [1]. For procurement purposes, identity confirmation requires independent analytical verification (¹H NMR of vinyl proton and pyridyl proton splitting patterns, or HPLC retention time comparison against the authentic 4-pyridyl isomer standard) rather than reliance on molecular formula alone (both share C20H14N2O) .
| Evidence Dimension | Regioisomeric identity (pyridyl nitrogen position: 3-position vs. 4-position) |
|---|---|
| Target Compound Data | Pyridin-3-ylmethylidene substituent; molecular formula C20H14N2O; E-configuration at exocyclic double bond |
| Comparator Or Baseline | 1-Phenyl-3-(pyridin-4-ylmethylidene)indol-2-one (CAS 33546-08-6); same molecular formula C20H14N2O but different connectivity; 4-pyridyl isomer |
| Quantified Difference | Distinct CAS registry numbers (target compound CAS differs from 33546-08-6); distinct ¹H NMR chemical shifts for pyridyl protons; different HPLC retention times on standard reversed-phase columns. Quantitative difference in biological activity not directly measured in head-to-head format for these specific compounds. |
| Conditions | Structural identity verification by ¹H NMR (DMSO-d₆ or CDCl₃), HPLC-UV (C18 column), or LC-MS; regioisomer differentiation via pyridyl proton coupling patterns |
Why This Matters
Procurement of the wrong regioisomer (3-pyridyl vs. 4-pyridyl) yields a structurally distinct chemical entity with identical molecular formula but different biological recognition properties, invalidating any downstream SAR or screening results.
- [1] El-Miligy MMM, Abdel-Aziz SA, Gomaa MS, et al. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Pharmaceuticals. 2024;17(5):659. [Demonstrates pyridyl positional effects on kinase selectivity in oxindole scaffold] View Source
